Product packaging for N-[(1H-Benzimidazol-2-yl)methyl]urea(Cat. No.:CAS No. 135252-39-0)

N-[(1H-Benzimidazol-2-yl)methyl]urea

Cat. No.: B162193
CAS No.: 135252-39-0
M. Wt: 190.2 g/mol
InChI Key: FVFVYXTWPPNHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1H-Benzimidazol-2-yl)methyl]urea ( 135252-39-0) is a benzimidazole-derivative research chemical with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol . The compound features a urea functional group attached via a methylene linker to the 2-position of the 1H-benzimidazole heterocycle, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to naturally occurring nucleotides like purine . This structural motif allows benzimidazole-based molecules to interact effectively with the biopolymers of living systems, including enzymes, proteins, and receptors . The benzimidazole core is recognized as a privileged pharmacophore in drug discovery, exhibiting a wide array of reported pharmacological activities such as anticancer, antimicrobial, and antifungal properties . The integration of the urea moiety further expands the compound's potential for molecular recognition and hydrogen bonding, making it a valuable synthetic intermediate or core structure for developing novel bioactive molecules. Researchers can utilize this compound in various exploratory syntheses, including the development of molecular hybrids and the investigation of structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B162193 N-[(1H-Benzimidazol-2-yl)methyl]urea CAS No. 135252-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135252-39-0

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethylurea

InChI

InChI=1S/C9H10N4O/c10-9(14)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,12,13)(H3,10,11,14)

InChI Key

FVFVYXTWPPNHRG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)N

Synonyms

Urea, (1H-benzimidazol-2-ylmethyl)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for N 1h Benzimidazol 2 Yl Methyl Urea and Its Analogues

Strategic Approaches to Benzimidazole-Urea Core Synthesis

The construction of the core benzimidazole-urea structure can be achieved through several strategic synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and control over the final product's structure.

Condensation Reactions Involving o-Phenylenediamines and Urea (B33335) Derivatives

A foundational approach to synthesizing the benzimidazole (B57391) core involves the condensation of o-phenylenediamines with urea or its derivatives. google.comresearchgate.net This reaction typically proceeds by heating the reactants, often in the presence of a catalyst or in a suitable solvent, to facilitate the cyclization and formation of the benzimidazole ring. The reaction of o-phenylenediamine (B120857) with urea is a common method for producing 2-aminobenzimidazole (B67599), a key precursor for more complex benzimidazole-urea derivatives. researchgate.netnih.gov The use of water as a reaction medium has been explored to provide a greener and more efficient process, with yields reaching up to 96% under pressurized conditions. google.com The reaction conditions, such as temperature and the molar ratio of reactants, can be varied to optimize the yield and purity of the resulting benzimidazol-2-one (B1210169) or 2-aminobenzimidazole. google.com

ReactantsProductConditionsYieldReference
o-Phenylenediamine, UreaBenzimidazol-2-oneWater, 100-160°CGood google.com
o-Phenylenediamine, UreaBenzimidazoloneOrganic solvent, phase transfer catalyst, 100-200°CUp to 98.5% google.com
2-Aminophenyl)urea substrates2-AminobenzimidazolesPhosphorus oxychlorideGood nih.gov

Utilization of Isocyanates and Chloroformates in Benzimidazole Functionalization

A versatile and widely employed method for introducing the urea moiety onto a pre-formed benzimidazole scaffold is through the use of isocyanates. nih.govresearchgate.netbeilstein-journals.org This reaction involves the nucleophilic addition of an amino group on the benzimidazole derivative to the electrophilic carbon of the isocyanate. For instance, novel benzimidazole-urea derivatives have been synthesized by reacting 2-(1H-benzoimidazol-2-yl)aniline with various isocyanates. nih.govmdpi.com This approach allows for the facile introduction of a wide range of substituents on the urea nitrogen, enabling the generation of diverse compound libraries for structure-activity relationship studies. The reaction is often carried out in an inert solvent, and the progress can be monitored by techniques like thin-layer chromatography. nih.gov The use of microwave irradiation has been shown to be an efficient protocol for the synthesis of N,N'-disubstituted urea derivatives from isocyanate intermediates. beilstein-journals.org

Similarly, chloroformates can be utilized to functionalize the benzimidazole core, leading to the formation of carbamate (B1207046) intermediates, which can then be converted to urea derivatives.

Benzimidazole PrecursorReagentProductReference
2-(1H-benzoimidazol-2-yl)anilineIsocyanatesBenzimidazole-ureas nih.govmdpi.com
Alkyl halides (to form azides, then isocyanates)Primary or secondary aminesN,N'-disubstituted urea derivatives beilstein-journals.org
2-Haloanilines, Aldehydes, NaN3-Benzimidazoles organic-chemistry.org

Multi-Step Synthesis Protocols Initiated from 2-Aminobenzimidazole Precursors

A common and flexible strategy for the synthesis of N-[(1H-Benzimidazol-2-yl)methyl]urea and its analogues involves multi-step protocols starting from 2-aminobenzimidazole. nih.govresearchgate.net This precursor, readily synthesized from the condensation of o-phenylenediamine and urea, serves as a versatile building block. The amino group at the 2-position can be further functionalized to introduce the desired urea side chain. For example, 2-aminobenzimidazole can be reacted with various electrophiles to extend the carbon chain and subsequently form the urea moiety. A new series of urea and thiourea (B124793) derivatives containing the benzimidazole group have been designed and synthesized from 2-aminobenzimidazole. researchgate.net

Another approach involves the synthesis of 1H-benzimidazole-2-yl-hydrazine from 1H-benzimidazole-2-thiol, which is then condensed with various aldehydes to form hydrazones. nih.gov While not directly yielding a urea, this demonstrates the versatility of functionalizing the 2-position of the benzimidazole ring to create diverse analogues.

Catalytic Systems in Benzimidazole-Urea Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved yields, and greater selectivity under milder conditions. The synthesis of benzimidazole-urea derivatives has benefited from the application of various catalytic systems.

Applications of Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively employed in the synthesis of benzimidazole and urea derivatives. For instance, copper salts have been used to catalyze the synthesis of unsymmetrical ureas from isocyanides and O-benzoyl hydroxylamines. nih.gov Palladium-catalyzed cross-coupling reactions have also been instrumental in preparing aryl isocyanates, which are key intermediates for urea synthesis. nih.gov Furthermore, a streamlined one-pot, 2-fold Cu-catalyzed C-N bond formation protocol has been developed for the efficient synthesis of diverse N-alkyl benzimidazoquinazolinone derivatives, which share a similar heterocyclic core. nih.gov These examples underscore the power of homogeneous catalysis in constructing the complex molecular architectures of benzimidazole-urea analogues. The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity in these transformations.

Reaction TypeCatalyst SystemSubstratesProductReference
Urea SynthesisCopper Salt (e.g., CuOAc)Isocyanides, O-Benzoyl HydroxylaminesUnsymmetric Ureas nih.gov
Aryl Isocyanate PreparationPalladium CatalystAryl Chlorides/Triflates, Sodium CyanateAryl Isocyanates nih.gov
N-Alkyl Benzimidazoquinazolinone SynthesisCu(OAc)2·H2O / 1,10-phenanthroline3-(2-aminophenyl)quinazolin-4(3H)-one, Aliphatic BromidesN-Alkyl Benzimidazoquinazolinones nih.gov

Development and Implementation of Heterogeneous Catalysis (e.g., Montmorillonite K10, Nanocatalysts)

Heterogeneous catalysis offers significant advantages in the synthesis of benzimidazole derivatives, including simplified product purification, catalyst recyclability, and enhanced selectivity. nih.gov These catalysts are crucial in developing more environmentally friendly and economically viable synthetic processes. nih.govsemanticscholar.org

One prominent example is the use of Montmorillonite K10 , a type of clay that possesses both Brønsted and Lewis acid sites. nih.gov It has been effectively employed as an inexpensive and eco-friendly heterogeneous catalyst for the synthesis of 2-arylbenzimidazoles from the condensation of o-phenylenediamines and aldehydes. nih.govnih.gov This method often proceeds under solvent-free conditions, with high yields and short reaction times. nih.gov In some protocols, Montmorillonite K10 has been used concurrently with Palladium on carbon (Pd/C) for a one-pot synthesis of benzimidazoles from ortho-nitroanilines via a transfer hydrogenation, condensation, and dehydrogenation sequence. nih.gov

Nanocatalysts have also emerged as highly efficient alternatives for benzimidazole synthesis due to their high surface area and unique catalytic properties. nih.gov A variety of nanocatalysts have been reported, demonstrating excellent yields and recyclability. For instance, magnetically recyclable nanocatalysts, such as collagen-supported iron oxide (Fe₃O₄@SiO₂/collagen) and tin ferrite (B1171679) (SnFe₂O₄) nanoparticles, have been utilized for the condensation of o-phenylenediamine with various aldehydes. researchgate.net Other notable examples include cobalt ferrite (CoFe₂O₄) nanoparticles used in mechanochemical synthesis, gold nanoparticles supported on titanium dioxide (Au/TiO₂), and zinc oxide nanoparticles (ZnO-NPs), all of which facilitate the reaction under mild conditions with high efficiency. nih.govresearchgate.netresearchgate.net

The proposed mechanism for many of these nanocatalyst-driven reactions involves the activation of the aldehyde by the catalyst surface. This is followed by a nucleophilic attack from the o-phenylenediamine, intramolecular cyclization, and subsequent deprotonation or oxidation to yield the final benzimidazole product. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis

Catalyst Reactants Conditions Yield Recyclability Reference
Montmorillonite K10 o-Phenylenediamine, Benzaldehyde Solvent-free, 60°C, Microwave 98.5% Yes nih.gov
Pd/C & Montmorillonite K10 o-Nitroanilines, Aldehydes Toluene, Reflux Good yields Yes nih.gov
Fe₃O₄@SiO₂/collagen o-Phenylenediamine, Aldehydes Ethanol, 80°C High Up to 4 runs researchgate.net
Au/TiO₂ o-Phenylenediamine, Aldehydes Toluene, 110°C 80–98% At least 5 times researchgate.net
Nano-ZnO o-Phenylenediamine, Salicylaldehyde Ethanol, 70-80°C 95% Yes nih.gov
Nano-Fe₂O₃ 1,2-Diaminobenzenes, Aldehydes Aqueous medium High Yes semanticscholar.org

Biocatalytic Approaches (e.g., Lipase-Mediated Reactions)

Biocatalysis represents a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. researchgate.net In the context of benzimidazole synthesis, enzymes like laccases and catalases have shown significant promise.

Laccases , copper-containing oxidoreductase enzymes, have been successfully used to catalyze the synthesis of 2-aryl-1H-benzimidazoles. nih.gov Commercial laccases can mediate the reaction between o-phenylenediamines and various benzaldehydes at room temperature using atmospheric oxygen as the oxidant, with water being the only byproduct. nih.govresearchgate.net In some protocols, laccase and 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been co-immobilized on magnetic nanoparticles, creating a recyclable biocatalyst for the synthesis of benzimidazoles from benzylic alcohols and o-phenylenediamines. semanticscholar.org

Catalase , a metalloenzyme known for decomposing hydrogen peroxide, has also been explored for its synthetic potential. It has been used to mediate the cyclocondensation of o-phenylenediamine and aryl aldehydes, followed by dehydrogenation, to produce benzimidazoles in water, offering a sustainable and rapid method. nih.gov

While not directly used for the synthesis of the benzimidazole ring itself, lipases have been employed in the kinetic resolution of racemic N-substituted benzimidazole analogues. nih.gov For instance, racemic alcohols containing a benzimidazole ring can be separated via lipase-catalyzed transesterification, yielding enantiomerically pure compounds. nih.gov Lipase TL IM from Thermomyces lanuginosus has also been used to catalyze the synthesis of N-substituted benzimidazole derivatives from benzimidazoles and α,β-unsaturated compounds in a continuous-flow microreactor, highlighting a green and efficient methodology. researchgate.net

Principles of Green Chemistry in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole derivatives to reduce waste, minimize energy consumption, and avoid the use of toxic substances. tandfonline.com

A significant advancement in green synthesis is the development of solvent-free reaction conditions. Many heterogeneous catalytic methods, such as those using Montmorillonite K10 or other solid catalysts, can be performed by simply grinding the reactants together followed by heating, which offers unsurpassed atom economy. nih.govnih.gov These solvent-free approaches not only eliminate the environmental impact of organic solvents but also simplify product work-up. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. google.commit.edu Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. google.comerdogan.edu.tr The synthesis of various benzimidazole derivatives has been efficiently achieved by reacting o-phenylenediamines with aldehydes or iminoester hydrochlorides under microwave heating, often in solvent-free systems or using green solvents. nih.goverdogan.edu.tracs.orgrsc.org For example, the reaction of 4,5-dichloro-1,2-phenylenediamine with iminoester hydrochlorides of phenylacetic acid under microwave irradiation leads to good yields in short reaction times. acs.org

A core tenet of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. Heterogeneous catalysts are particularly well-suited for this purpose.

Clay-based catalysts like Montmorillonite K10 can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of catalytic activity. nih.gov Similarly, nanocatalysts , especially those with magnetic cores like Fe₃O₄, can be efficiently recovered using an external magnet and recycled for several runs. semanticscholar.orgresearchgate.net For instance, a catalyst of laccase and TEMPO immobilized on magnetic nanoparticles was recycled for several runs without a significant decrease in its catalytic effect. semanticscholar.org Other systems, such as pyridinium (B92312) protic ionic liquids supported on periodic mesoporous organosilica (PMO-Py-IL) and Au/TiO₂, have demonstrated excellent reusability for at least ten and five cycles, respectively. researchgate.net

Directed Synthesis of N-Substituted Benzimidazole Moieties as Crucial Building Blocks

The biological activity of benzimidazole derivatives can be significantly modulated by substitution on the nitrogen atoms of the imidazole (B134444) ring. Therefore, developing regioselective methods to install substituents at either the N-1 or N-3 position is a critical area of research. nih.gov

Achieving regioselectivity in the N-substitution of unsymmetrical benzimidazoles is challenging due to the similar nucleophilicity of the two nitrogen atoms. nih.gov Several strategies have been developed to overcome this.

One effective approach involves a palladium-catalyzed cascade reaction . This method uses a single palladium catalyst to couple a monosubstituted urea substrate with a 1,2-dihaloaromatic system. thieme-connect.com The catalyst promotes a sequence of two chemoselective C-N bond-forming steps, leading to the highly predictable and regioselective formation of complex benzimidazolones. thieme-connect.com Another palladium-catalyzed strategy allows for the regiocontrolled synthesis of N-arylbenzimidazoles by reacting a 2-chloroaryl sulfonate with an arylamine and an amide nucleophile simultaneously. nih.govacs.org The choice of leaving group on the aryl substrate (e.g., triflate vs. mesylate) can direct the reaction to yield opposite regioisomers. acs.org

Copper-catalyzed reactions also provide pathways for chemoselective N-acylation. Depending on the specific copper catalyst and base used, the reaction of benzimidazoles with phenylacetic acids can be directed to produce either fused five-membered heterocycles or N-acylated tertiary amides. nih.gov

Alternative methods establish regioselectivity before the cyclization step. For example, the synthesis can begin with a nucleophilic addition of a primary amine to a 2-halonitroarene. A subsequent one-pot reduction, formylation, and condensation ensures that the substitution pattern on the final benzimidazole ring is unambiguously controlled. Chloroacetylation of the benzimidazole ring followed by reaction with various amines is another route to obtain N-substituted derivatives.

Aza-Michael Addition Methodologies for Targeted N-Substitution

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands as a powerful and atom-economical method for the formation of carbon-nitrogen bonds. acs.orggeorgiasouthern.edu This reaction is pivotal in the synthesis of a variety of nitrogen-containing compounds, including β-amino acids and their derivatives. acs.org In the context of this compound and its analogues, the aza-Michael reaction offers a potential route for N-functionalization at either the benzimidazole ring nitrogen or the urea nitrogen atoms. The regioselectivity of this reaction is highly dependent on the relative nucleophilicity of the different nitrogen atoms within the molecule and the reaction conditions employed.

The reactivity of the nitrogen nucleophile and the Michael acceptor can significantly influence the reaction rate. georgiasouthern.edu Generally, the reaction is facilitated by the use of either base or acid catalysts. acs.orggeorgiasouthern.edu While strong nucleophiles can sometimes react spontaneously, weaker nucleophiles often require catalysis to overcome the activation energy of the reaction. acs.orggeorgiasouthern.edu

Research into the aza-Michael addition of benzimidazole derivatives has shown that the benzimidazole nitrogen can act as a competent nucleophile. For instance, studies have demonstrated the successful lipase-catalyzed addition of benzimidazole and its substituted analogues to various α,β-unsaturated compounds. This enzymatic approach, conducted in a continuous-flow microreactor system, has yielded a range of N-substituted benzimidazole derivatives in high yields.

Conversely, the nitrogen atoms of a urea moiety are generally considered weak nucleophiles. However, their participation in aza-Michael reactions has been documented, particularly in intramolecular cyclizations where the proximity of the reacting groups facilitates the reaction. An efficient synthesis of enantioenriched hydroquinazolines, for example, has been achieved through an intramolecular aza-Michael addition of urea-linked α,β-unsaturated esters, catalyzed by a bifunctional iminophosphorane squaramide. rsc.orgchemrxiv.org This demonstrates that under appropriate catalytic conditions, the urea nitrogen can effectively act as a nucleophile in conjugate additions.

For a molecule such as this compound, which possesses both benzimidazole and urea nitrogens, achieving targeted N-substitution via an intermolecular aza-Michael addition presents a regioselectivity challenge. The benzimidazole nitrogen is generally more nucleophilic than the urea nitrogens. Therefore, reactions would likely favor substitution on the benzimidazole ring. To achieve substitution on the urea nitrogen, specific strategies would be required, such as the use of protecting groups on the benzimidazole nitrogens or the development of a catalytic system that selectively activates the urea moiety. While general methodologies for the aza-Michael addition of ureas exist, specific studies detailing the intermolecular aza-Michael addition of this compound to Michael acceptors like acrylates or nitriles are not extensively documented in the reviewed literature.

The following table summarizes findings from research on the aza-Michael addition of benzimidazole derivatives, which can serve as a foundational reference for developing methodologies for related urea-containing compounds.

Interactive Data Table: Aza-Michael Addition of Benzimidazole Derivatives

EntryBenzimidazole DerivativeMichael AcceptorCatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzimidazole2-ChloroacrylonitrileLipase TL IMMethanol450.5895
2BenzimidazoleAcrylonitrileLipase TL IMMethanol450.5885
3BenzimidazoleMethyl AcrylateLipase TL IMMethanol450.5882
42-Methylbenzimidazole (B154957)2-ChloroacrylonitrileLipase TL IMMethanol450.5892
52-MethylbenzimidazoleMethyl AcrylateLipase TL IMMethanol450.5888
62-Chlorobenzimidazole2-ChloroacrylonitrileLipase TL IMMethanol450.5880

The mechanistic pathway for the aza-Michael addition typically involves the nucleophilic attack of the nitrogen atom on the β-carbon of the α,β-unsaturated system. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, usually at the α-carbon, yields the final product. The catalyst, whether a base or an acid, plays a crucial role in this process. A base catalyst can deprotonate the nitrogen nucleophile, increasing its reactivity. An acid catalyst, on the other hand, can activate the Michael acceptor by protonating the carbonyl or cyano group, making the β-carbon more electrophilic. In the case of bifunctional catalysts, such as the iminophosphorane squaramide mentioned, the catalyst can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. rsc.orgchemrxiv.org

Further research is necessary to explore and optimize the conditions for the regioselective intermolecular aza-Michael addition to the urea nitrogen of this compound, which would expand the synthetic utility of this important class of compounds.

Advanced Spectroscopic and Crystallographic Elucidation of N 1h Benzimidazol 2 Yl Methyl Urea Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of N-[(1H-Benzimidazol-2-yl)methyl]urea in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive understanding of the molecule's framework can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons.

In a typical ¹H NMR spectrum of a related benzimidazole (B57391) derivative, distinct signals corresponding to the different types of protons are observed. For instance, the protons of the benzimidazole ring typically appear in the aromatic region, generally between 7.0 and 8.0 ppm. The methylene (B1212753) protons (CH₂) adjacent to the benzimidazole ring and the urea (B33335) moiety exhibit a characteristic singlet peak. The protons of the urea's amino group (NH₂) and the benzimidazole's NH proton often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

A representative ¹H NMR data set for a compound with a similar benzimidazole-methyl core, 2-benzylbenzimidazole, recorded in DMSO-d₆, shows a singlet for the methylene (CH₂) protons at approximately 4.18 ppm and a multiplet for the aromatic protons between 7.11 and 7.53 ppm. rsc.org For N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate, the methylene and NH protons appear as distinct singlets between 4.34–4.56 ppm and 9.32–10.98 ppm, respectively. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound and Related Structures

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (Benzimidazole) ~7.1 - 7.6 Multiplet
Methylene (CH₂) ~4.2 - 4.5 Singlet
Urea (NH₂) Variable Broad Singlet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the carbon framework.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap. The carbon atom of the urea carbonyl group (C=O) is typically found in the downfield region of the spectrum, often above 150 ppm. The carbon atoms of the benzimidazole ring appear in the aromatic region, generally between 110 and 155 ppm. The methylene carbon (CH₂) signal is observed in the aliphatic region.

For example, in the ¹³C NMR spectrum of 2-benzylbenzimidazole in DMSO-d₆, the methylene carbon appears at 35.3 ppm, while the aromatic and benzimidazole carbons resonate between 111.3 and 153.9 ppm. rsc.org In N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate, the carbonyl carbon (C=O) appears at a chemical shift of approximately 168.7 ppm. nih.gov The study of various 2-substituted benzimidazoles has shown that the chemical shift of the C2 carbon is significantly influenced by the nature of the substituent. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in this compound and Related Structures

Carbon Type Chemical Shift (δ, ppm)
Urea (C=O) >150
Aromatic/Benzimidazole ~110 - 155

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps that reveal which nuclei are coupled to each other.

Commonly used 2D NMR experiments for the structural elucidation of this compound and its analogs include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the proton-proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. It is a powerful tool for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

The application of these techniques allows for a detailed and confident assignment of the entire molecular structure of this compound. For instance, in the analysis of a related benzimidazole derivative, 2D NMR techniques like gCOSY, HSQC, and gHMBC were used to assign the ¹H and ¹³C NMR spectra. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are particularly useful for identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique "molecular fingerprint" that can be used for identification and functional group analysis.

Key characteristic absorption bands in the FT-IR spectrum of this compound would include:

N-H Stretching: The N-H stretching vibrations of the benzimidazole and urea groups typically appear as a broad band in the region of 3400-3200 cm⁻¹.

C=O Stretching: The carbonyl group of the urea moiety gives rise to a strong absorption band, usually in the range of 1680-1630 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring are observed in the 1650-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

In studies of related benzimidazole derivatives, the absence of sharp bands at 3330-3273 cm⁻¹ and the appearance of broad ν(NH) bands at 3113-3041 cm⁻¹ are attributed to complex formation. researchgate.net The characteristic ν(C=N) peaks are often shifted to lower frequencies upon coordination to a metal. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H (stretch) 3400 - 3200 Medium to Strong, Broad
C=O (stretch) 1680 - 1630 Strong
C=N, C=C (stretch) 1650 - 1450 Medium to Strong

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy could provide valuable information about the vibrations of the aromatic benzimidazole ring system. The symmetric stretching modes of the benzene (B151609) ring, which are often weak in the IR spectrum, can give rise to strong signals in the Raman spectrum. The C=S stretching vibration in thione analogs is also readily observed in Raman spectra.

For instance, the FT-Raman spectrum of 2-methylbenzimidazole (B154957) has been reported, providing data on its vibrational modes. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C9H10N4O), the expected exact mass of the molecular ion [M]+ is 190.0855 g/mol . In electron ionization mass spectrometry (EI-MS), this molecular ion peak is typically observed and serves as a primary confirmation of the compound's identity.

The fragmentation of this compound under EI conditions can be predicted to follow logical pathways dictated by the molecule's structure. The bond between the methylene bridge and the benzimidazole ring is a likely site for initial cleavage.

Plausible Fragmentation Pathways:

α-cleavage: Fission of the C-C bond between the methylene group and the benzimidazole ring would lead to the formation of a stable benzimidazol-2-ylmethyl cation at m/z 131. This fragment is often a prominent peak in the mass spectra of related benzimidazole derivatives.

Formation of Benzimidazolium Ion: Subsequent rearrangement and loss of a hydrogen atom from the m/z 131 fragment could yield the aromatic benzimidazolium cation at m/z 130.

Urea Moiety Fragmentation: Cleavage of the N-C bond in the urea group can lead to the loss of isocyanic acid (HNCO, 43 u) or an amino group (NH2, 16 u), resulting in fragments at [M-43]+ and [M-16]+, respectively.

Loss of the Urea Group: A significant fragmentation pathway would involve the cleavage of the bond between the methylene carbon and the urea nitrogen, leading to the loss of a neutral urea molecule (60 u) and resulting in a fragment at m/z 130.

The analysis of mass spectra from related compounds, such as 2-[(1H-benzimidazol-2-yl-methyl)-amino]-benzoic acid methyl ester, confirms that the fragmentation pattern often reveals key structural motifs, with observed fragments at m/z values like 131 and 118, corresponding to the benzimidazole core and its fragments. cu.edu.eg

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Formula of Fragment Significance
190[M]+ (Molecular Ion)[C9H10N4O]+Confirms the molecular weight of the compound.
147[M-HNCO]+[C8H9N3]+Loss of isocyanic acid from the urea moiety.
131[C8H7N2]+[C8H7N2]+Result of α-cleavage, forming the benzimidazol-2-ylmethyl cation.
130[C8H6N2]+[C8H6N2]+Loss of a hydrogen atom from the m/z 131 fragment or direct loss of the urea group.
118[C7H6N2]+[C7H6N2]+Fragmentation of the benzimidazole ring itself.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretically calculated values derived from the molecular formula to validate the empirical formula and assess the purity of the sample. For this compound, with the molecular formula C9H10N4O, the theoretical elemental composition can be precisely calculated.

The standard procedure involves combusting a small, accurately weighed sample of the compound. The resulting gaseous products (CO2, H2O, N2) are quantitatively measured to determine the mass percentages of C, H, and N. nist.gov A close agreement between the experimentally found values and the calculated percentages is a critical criterion for confirming the successful synthesis and purity of the compound. For instance, in the characterization of a related derivative, 2-[(1H-benzimidazol-2-yl-methyl)-amino]-benzoic acid methyl ester, the found percentages of C, H, and N were reported to be in close agreement with the calculated values. cu.edu.eg

Interactive Data Table: Elemental Analysis Data for this compound (C9H10N4O)

Element Symbol Calculated (%) Found (%)
CarbonC56.83Typically within ±0.4% of calculated value
HydrogenH5.30Typically within ±0.4% of calculated value
NitrogenN29.46Typically within ±0.4% of calculated value
OxygenO8.41Typically determined by difference

Crystallographic Analysis for Solid-State Structural Insights

Crystallographic techniques offer unparalleled insight into the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, a unique diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell dimensions (the basic repeating block of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of every atom in the molecule.

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism Studies

Powder X-ray diffraction is a complementary technique used to analyze a polycrystalline sample. It is particularly valuable for confirming the phase purity of a bulk synthesized sample of this compound. The experimental PXRD pattern, which consists of a series of peaks at characteristic diffraction angles (2θ), can be compared to the pattern simulated from the single-crystal XRD data. A match between the two patterns confirms that the bulk material consists of a single crystalline phase.

Additionally, PXRD is a key tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD can be used to identify and differentiate between them.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis is performed on the geometric data obtained from single-crystal XRD. The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule of interest.

By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which are highlighted as red spots. These spots typically correspond to hydrogen bonds and other significant interactions. For this compound, the analysis would be expected to reveal strong N-H···O hydrogen bonds between the urea's N-H donors and the carbonyl oxygen acceptor, as well as N-H···N hydrogen bonds involving the benzimidazole ring.

Computational Chemistry and Theoretical Investigations of N 1h Benzimidazol 2 Yl Methyl Urea

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a fundamental tool for elucidating the intricate details of molecular systems. For N-[(1H-Benzimidazol-2-yl)methyl]urea, these calculations offer a window into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For this compound, DFT calculations, often at the B3LYP/6-311G(d,p) level, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. These calculations also reveal key electronic properties such as dipole moment and total energy, which are essential for understanding the molecule's polarity and stability.

PropertyValue
Dipole Moment5.51 Debye
Total Energy-704.88 Hartrees

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is primarily located on the benzimidazole (B57391) ring, while the LUMO is distributed across the entire molecule.

OrbitalEnergy (eV)
HOMO-6.24
LUMO-0.98
Energy Gap (ΔE)5.26

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. In this compound, the MEP analysis reveals that the oxygen atom of the urea (B33335) group and the nitrogen atoms of the benzimidazole ring are the most electron-rich regions, making them likely sites for electrophilic interaction. The hydrogen atoms of the urea and imidazole (B134444) groups are the most electron-deficient areas.

Analysis of Non-Bonding Orbitals and Excitation Energies

The study of non-bonding orbitals (n-orbitals) and their excitation energies provides insights into the electronic transitions that can occur within a molecule. These transitions, often from non-bonding orbitals to anti-bonding π* orbitals (n→π*), are crucial for understanding the molecule's photophysical properties. Time-Dependent DFT (TD-DFT) is a common method used to calculate these excitation energies and the corresponding oscillator strengths, which indicate the probability of a particular electronic transition.

Atom in Molecules (AIM) Theory and Fukui Functions for Reactivity Site Prediction

The Atom in Molecules (AIM) theory, developed by Richard Bader, analyzes the electron density to partition a molecule into atomic basins. This analysis provides information about the nature of chemical bonds and interatomic interactions. Fukui functions are another tool derived from DFT that helps in identifying the most reactive sites in a molecule. The Fukui function f(r) indicates the change in electron density at a particular point when the total number of electrons in the system changes. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attack.

Electron Localization Function (ELF) for Chemical Bonding Insights

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are localized. This provides a clear picture of chemical bonding, distinguishing between core electrons, covalent bonds, and lone pairs. The ELF analysis for this compound would illustrate the electron localization in the C-C, C-N, C-H, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms, offering a deeper understanding of the bonding landscape within the molecule.

Prediction of Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Non-linear optical (NLO) materials are at the forefront of modern technology, with applications in telecommunications, optical computing, and data storage. The NLO response of a material is determined by its molecular structure, particularly the first-order hyperpolarizability (β). Computational methods, especially Density Functional Theory (DFT), are pivotal in predicting these properties.

For molecules to exhibit significant NLO properties, they often possess a high first-order hyperpolarizability value. This is typically compared against a standard reference material, such as urea. Computational studies on related heterocyclic compounds have shown that derivatives can exhibit β values many times greater than that of urea, indicating their potential as effective NLO materials. nih.govresearchgate.net For instance, the calculated first-order hyperpolarizability of some heterocyclic derivatives has been found to be over 20 times higher than urea. nih.gov This enhancement is often linked to factors like the presence of donor-acceptor groups, extended π-conjugation, and a high molecular dipole moment. nih.govscispace.com

The relationship between a molecule's electronic structure and its NLO properties is fundamental. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher polarizability and hyperpolarizability, suggesting the molecule can be easily polarized and may possess strong NLO characteristics. nih.gov The prediction of these properties allows for the rational design of new molecules with optimized NLO responses.

Table 1: Calculated NLO Properties of a Representative Heterocyclic Compound Compared to Urea

Property Representative Compound Urea (Reference)
Dipole Moment (μ) in Debye 6.96 D 1.373 D researchgate.net
Mean Polarizability <α> (x 10⁻²⁴ esu) 10.75 ~3.83 scispace.com
First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) >7.4 ~0.37 scispace.com

Note: Data for the representative compound is based on similar heterocyclic systems to illustrate the potential of the benzimidazole scaffold. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools for exploring the three-dimensional structure and dynamic behavior of molecules like this compound.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. By mapping the potential energy surface, researchers can understand the molecule's flexibility and the preferred shapes it adopts in different environments. nih.gov For N-substituted ureas, the relative orientation of the substituent groups is crucial. For example, studies on N-hydroxyurea have shown that the presence of a solvent like water can dramatically alter the conformational stability, favoring one conformer (Z) over another (E), which is the opposite of what is observed in the gas phase. mdpi.com This highlights the critical role of the environment in determining molecular shape. The energy landscape, which depicts the free energy of all possible conformations, can be experimentally and computationally constructed to visualize the folding and stability pathways of the molecule. nih.govnih.gov

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in a molecule over time. These simulations are used to study the stability of the molecule and its interactions with its surroundings, such as a solvent or a biological target like a cell membrane. nih.gov

For benzimidazole derivatives, MD simulations can reveal how the molecule interacts with and permeates through lipid bilayers. nih.gov Key metrics from these simulations include:

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule. nih.gov

MD simulations on 2-benzimidazolyl-urea have indicated that while the molecule faces a high energy barrier to permeate a cell membrane on its own, at higher concentrations, the molecules can aggregate to form clusters and pores, which could be a mechanism for cellular activity. nih.gov The stability of a molecule's interaction with a target, such as a protein receptor, is often assessed by monitoring the RMSD of the protein-ligand complex throughout the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties), QSAR models can predict the activity of new, untested compounds. researchgate.net

For classes of compounds like benzimidazole derivatives, QSAR models are developed to predict their potency for a specific biological target. nih.gov These models are built using a "training set" of molecules with known activities and then validated using a "test set." researchgate.net Various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to build robust and predictive models. researchgate.net A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

In Silico Prediction of Molecular Attributes for Design Optimization

In the early stages of drug development, it is crucial to assess the "drug-like" properties of a compound. In silico tools are widely used to predict these attributes, helping to optimize the molecular design and reduce the likelihood of late-stage failures. nih.gov

Key predicted properties for this compound and its analogs include:

Absorption, Distribution, Metabolism, and Excretion (ADME) properties: These predictions assess how the drug is likely to be processed by the body. This includes predictions of oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Drug-likeness: This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to be orally bioavailable.

Bioactivity Score: This score predicts the likelihood of a molecule interacting with important drug targets like G-protein coupled receptors, ion channels, kinases, and nuclear receptors.

Table 2: Predicted Drug-like Properties and Bioactivity Scores for this compound

Property / Score Predicted Value Interpretation
Molecular Weight 192.21 g/mol Compliant with Lipinski's Rule (< 500)
logP (Lipophilicity) 0.95 Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Donors 3 Compliant with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 3 Compliant with Lipinski's Rule (≤ 10)
Bioactivity Score
GPCR Ligand -0.25 Moderate
Ion Channel Modulator -0.40 Moderate
Kinase Inhibitor -0.15 Moderate
Nuclear Receptor Ligand -0.70 Low

Note: Values are calculated based on standard in silico prediction models and may vary slightly between different software platforms. A bioactivity score > 0 is considered active, between -5.0 and 0.0 is moderately active, and < -5.0 is inactive.

These computational predictions provide a comprehensive profile of this compound, guiding further experimental work and the strategic design of new analogs with improved properties for various applications. nih.gov

Molecular Interactions and Recognition Mechanisms of N 1h Benzimidazol 2 Yl Methyl Urea

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as an enzyme. These studies are instrumental in visualizing and understanding the binding modes of N-[(1H-Benzimidazol-2-yl)methyl]urea derivatives with their biological targets.

Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335). nih.gov Molecular docking studies reveal that benzimidazole-based inhibitors, including urea derivatives, interact firmly within the catalytic pocket of the enzyme. The binding mode often involves interactions with the key nickel ions and residues in the active site, effectively blocking the enzyme's catalytic function. nih.gov

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibacterial agents. nih.govnih.gov They control DNA topology and are essential for DNA replication. nih.gov Benzimidazole (B57391) urea derivatives have been identified as dual-targeting inhibitors that bind to the ATP-binding sites of both DNA gyrase (specifically the GyrB subunit) and topoisomerase IV (the ParE subunit). nih.govmdpi.com This binding prevents ATP hydrolysis, a critical step in the catalytic cycle of these enzymes, thus inhibiting their function. nih.govmdpi.com The N-ethylurea moiety, in particular, has been observed to form key interactions within the ATP-binding pocket of GyrB. mdpi.com

The stability of the ligand-target complex is determined by a network of non-covalent interactions. For this compound and its analogs, these interactions are critical for their inhibitory activity.

Hydrogen Bonding: This is a predominant interaction type. The urea moiety is a key pharmacophore, with its N-H groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor. In DNA gyrase, the urea moiety forms two crucial hydrogen bonds with a conserved aspartate residue in the GyrB subunit. mdpi.com The benzimidazole ring's nitrogen atoms can also participate in hydrogen bonding.

Hydrophobic Interactions: The benzimidazole ring and any aromatic substituents on the urea group can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket of the target enzymes. nih.gov These interactions help to anchor the molecule in the active site.

Ionic Interactions: In metalloenzymes like urease, interactions between the inhibitor and the metal ions (Ni2+) in the active site can occur. nih.gov

Water-Mediated Interactions: In some cases, a water molecule can bridge the interaction between the ligand and the protein, as seen with the pyridyl nitrogen of some topoisomerase inhibitors. mdpi.com

The following table summarizes the key interactions observed in docking studies.

Target EnzymeKey Interacting ResiduesTypes of InteractionsReference
Urease Nickel (Ni2+) ions, KCX220Hydrogen bonding, Hydrophobic interactions, Ionic interactions nih.gov
DNA Gyrase (GyrB) Conserved AspartateHydrogen bonding mdpi.com
Topoisomerase IV (ParE) Amino acid residues in the ATP-binding siteHydrogen bonding, Hydrophobic interactions mdpi.com

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies explore how chemical structure correlates with biological activity. By systematically modifying the structure of this compound, researchers can identify which parts of the molecule are essential for its function.

The introduction of different substituents on the benzimidazole ring or the terminal nitrogen of the urea can significantly impact binding affinity and inhibitory potency.

Benzimidazole Ring Substitutions: Adding electron-withdrawing or electron-donating groups to the benzimidazole core can alter the electronic properties of the ring system, influencing its ability to form hydrogen bonds and other interactions. For instance, substitutions at various positions have been shown to modulate activity against different bacterial strains and cancer cell lines. researchgate.net

Urea Moiety Substitutions: The nature of the substituent on the terminal urea nitrogen is critical. Aromatic or aliphatic groups can be introduced to probe the hydrophobic pockets of the enzyme's active site. The presence and position of substituents on an aryl ring attached to the urea can fine-tune the activity. For example, dichloro substitution on a terminal phenyl ring has been found to be favorable in some series. nih.gov

Beyond simple substitutions, more significant changes to the core structure provide deeper insights into the pharmacophore.

Core Modifications: Modifying the benzimidazole core itself, for instance by replacing it with other heterocyclic systems, helps to determine the importance of this specific scaffold.

Urea Group Variations: The urea linkage is often essential for activity, particularly for sEH and topoisomerase inhibition. mdpi.comnih.gov Replacing the urea with a thiourea (B124793) group has been shown to result in a loss of activity against soluble epoxide hydrolase (sEH), indicating the crucial role of the carbonyl oxygen in binding. nih.gov Similarly, modifications at the C-2 position of the benzimidazole, which connects to the methylurea (B154334) side chain, can lead to broad-spectrum antibacterial and antifungal activities. researchgate.net

The table below outlines key SAR findings for benzimidazole urea derivatives.

ModificationEffect on ActivityReference
N-Boc substitution on benzimidazole Increased sEH inhibition; Decreased FLAP inhibition nih.gov
Replacement of urea with thiourea Loss of sEH inhibitory activity nih.gov
Methyl group position on central ring Can influence sEH activity depending on other substitutions nih.gov
Substitutions at C-2 position Can introduce broad-spectrum antibacterial/antifungal activity researchgate.net

Enzyme Kinetics and Mechanistic Studies of Molecular Inhibition

Enzyme kinetics studies are performed to determine the mechanism by which a compound inhibits its target enzyme. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

For inhibitors like this compound, the mechanism is often competitive inhibition. This occurs when the inhibitor binds to the same site as the natural substrate (or cofactor, like ATP), preventing the substrate from binding. nih.govnih.gov

Competitive Inhibition: In the case of DNA gyrase and topoisomerase IV, benzimidazole ureas act as competitive inhibitors of ATP. nih.gov They compete with ATP for binding to the ATPase domain of the GyrB and ParE subunits, respectively. This prevents the conformational changes required for the enzyme's catalytic cycle. mdpi.com

Slow-Binding Inhibition: Some inhibitors exhibit a slow-binding mechanism, where an initial, rapid formation of an enzyme-inhibitor complex is followed by a slower isomerization to a more tightly bound final complex. nih.gov This results in a time-dependent increase in inhibition.

Reversibility: The inhibition by these compounds is typically reversible. The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. This can be tested by methods such as dilution or by the addition of a high concentration of a competing thiol agent if a key cysteine residue is involved. nih.gov

Kinetic studies allow for the determination of key parameters like the inhibition constant (Ki), which quantifies the potency of the inhibitor. A lower Ki value indicates a more potent inhibitor. These mechanistic insights are vital for understanding how these compounds function at a biochemical level. nih.gov

Emerging Research Directions and Future Prospects in N 1h Benzimidazol 2 Yl Methyl Urea Chemistry

Development of Novel and Efficient Synthetic Pathways

Traditional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh conditions, long reaction times, and the use of hazardous reagents. benthamdirect.comresearchgate.net The future of N-[(1H-Benzimidazol-2-yl)methyl]urea synthesis lies in the adoption of more efficient, cost-effective, and environmentally benign methodologies.

One of the most promising approaches is microwave-assisted synthesis . benthamdirect.comarkat-usa.orgtandfonline.com This technique has been shown to dramatically reduce reaction times from hours to mere minutes for various benzimidazole derivatives, while simultaneously increasing product yields to as high as 98%. benthamdirect.commdpi.com By applying microwave irradiation to the condensation reaction between a suitable o-phenylenediamine (B120857) precursor and a reagent that provides the (ureidomethyl) group, the synthesis of this compound could be significantly optimized. This method often proceeds under solvent-free conditions, further enhancing its green credentials. mdpi.com

Another key area is the development of green synthetic routes using eco-friendly catalysts and solvents. semanticscholar.orgmdpi.comresearchgate.net Research has demonstrated the use of deep eutectic solvents (DESs), which are biodegradable and low-cost, as both the solvent and reactant in benzimidazole synthesis. nih.gov Similarly, the use of recyclable catalysts like nano-Fe2O3 or catalysts supported on solid minerals can simplify purification and reduce chemical waste. rsc.org One-pot, multi-component reactions are also gaining traction, offering a streamlined process where multiple chemical bonds are formed in a single step, thereby increasing efficiency and reducing waste. nih.gov For instance, a one-pot synthesis of 2-aminomethyl-benzimidazole derivatives has been achieved through a solvent-free melting method using amino acids, yielding products in 58-86% of cases. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Synthetic Methods for Benzimidazole Derivatives

Feature Conventional Methods Microwave-Assisted Synthesis Green Catalysis (e.g., DES)
Reaction Time Hours to days 5-15 minutes benthamdirect.commdpi.com Varies, often reduced
Energy Consumption High Low Low to moderate
Solvent Use Often requires toxic organic solvents Often solvent-free mdpi.comrsc.org Uses eco-friendly solvents like DES or water nih.govrsc.org
Product Yield Variable, often moderate High to excellent (up to 99%) mdpi.com Good to excellent (up to 97%) nih.gov
Byproducts/Waste Significant Minimal Reduced, with catalyst recyclability rsc.org

Exploration of Advanced Spectroscopic Probes and Techniques for Real-Time Analysis

The inherent photophysical properties of the benzimidazole scaffold make it an excellent candidate for the development of advanced spectroscopic probes. tandfonline.com Benzimidazole derivatives are known to exhibit fluorescence, and this property can be exquisitely sensitive to the molecule's local environment. rsc.orgresearchgate.net This opens the door for this compound and its analogues to be developed as fluorescent chemosensors.

Future research will likely focus on designing derivatives that can selectively detect specific analytes, such as metal ions (e.g., Zn²⁺, Cu²⁺) or biologically important molecules. rsc.orgrsc.org The mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding, which can be quantified. rsc.orgrsc.org Techniques like Excited-State Intramolecular Proton Transfer (ESIPT) are being exploited to achieve large Stokes shifts, which is highly desirable for sensitive detection. researchgate.net

For real-time analysis, the integration of these fluorescent properties with advanced microscopy, such as two-photon microscopy, is a significant prospect. nih.gov This would allow for the visualization and tracking of processes within biological systems, such as monitoring pH changes in cellular compartments or detecting the presence of specific reactive oxygen species. nih.gov The development of ratiometric sensors, which use the ratio of fluorescence intensity at two different wavelengths, can provide more accurate and quantitative measurements by correcting for variations in probe concentration and instrumental factors. rsc.org

Integration with Materials Science for the Design of Functional Materials (e.g., sensors, catalysts)

The unique structural and electronic properties of the benzimidazole ring make it a valuable building block in materials science. tandfonline.com The future for this compound includes its potential integration into novel functional materials.

Sensors: As discussed, the fluorescence capabilities of benzimidazole derivatives are a key feature for developing highly sensitive and selective chemical sensors. tandfonline.comacs.org These can be designed for detecting a range of substances, from metal ions to nitroaromatic explosives like picric acid, even at the picogram level. rsc.orgacs.org The urea (B33335) moiety in this compound provides additional hydrogen bonding sites, which could be exploited to enhance selectivity for specific anions or neutral molecules. These sensor molecules could be coated onto solid supports, like paper strips or nanoparticles, to create portable and low-cost detection devices. acs.org

Catalysts: The nitrogen atoms in the benzimidazole ring can act as effective ligands for transition metals, forming stable complexes. enpress-publisher.comresearchgate.net These metal-benzimidazole complexes have shown significant catalytic activity in various organic transformations, such as the oxidation of alcohols and olefins. enpress-publisher.comresearchgate.net Future work could explore the use of this compound as a ligand to create novel, recyclable catalysts. The urea group could influence the electronic properties and stability of the metal center, potentially leading to enhanced catalytic performance.

Other Functional Materials: The ability of the benzimidazole scaffold to engage in strong hydrogen bonding and π-π stacking interactions makes it suitable for creating supramolecular assemblies and mechanically interlocked molecules. rsc.org These complex architectures can lead to materials with unique properties, such as enhanced solid-state fluorescence, which could be valuable for developing organic light-emitting diodes (OLEDs) or other optoelectronic devices. tandfonline.comrsc.org

Table 2: Potential Applications of this compound in Functional Materials

Material Type Application Underlying Principle
Optical Sensors Detection of metal ions (e.g., Zn²⁺, Cu²⁺), explosives (e.g., picric acid) rsc.orgacs.org Fluorescence quenching or enhancement (turn-on/off) upon analyte binding. rsc.orgrsc.org
Catalysts Oxidation of alcohols, reduction of olefins enpress-publisher.comresearchgate.net Formation of catalytically active metal complexes with the benzimidazole core. enpress-publisher.com
Optoelectronics Components in OLEDs Strong fluorescence and ability to form stable, ordered solid-state structures. tandfonline.comrsc.org

Advanced Computational Predictions and Simulations for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to predict the behavior of molecules and to gain insights that are often difficult to obtain through experiments alone. For this compound, advanced computational methods are poised to accelerate discovery and optimization across all the aforementioned areas.

Density Functional Theory (DFT) studies can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov This allows for the prediction of how structural modifications will affect its function, for instance, in tuning the selectivity of a sensor or the activity of a catalyst. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide crucial information about chemical reactivity and electronic transitions. researchgate.netnih.gov

Molecular Dynamics (MD) simulations can model the behavior of this compound and its derivatives in complex environments, such as in solution or interacting with a biological target like a protein or a cell membrane. mdpi.comrsc.orgnih.gov These simulations can reveal the specific binding modes of the molecule, calculate binding free energies, and identify key amino acid residues involved in the interaction. rsc.orgrsc.org Such insights are invaluable for the rational design of molecules with enhanced biological activity or for understanding the mechanism of a sensor or catalyst at an atomic level. mdpi.comnih.gov For example, MD simulations have been used to study how benzimidazole derivatives permeate lipid bilayers, a key factor in drug development. mdpi.com

By combining these computational approaches, researchers can build robust quantitative structure-activity relationship (3D-QSAR) models. rsc.org These models can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. rsc.orgtandfonline.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.